molecular formula C18H32Cl2N2O3 B2722895 1-(Tert-butoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185550-03-1

1-(Tert-butoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2722895
CAS RN: 1185550-03-1
M. Wt: 395.37
InChI Key: HHWISVUZXXAKLM-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It is a chemical compound that has been widely studied and used in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Piperazine derivatives are synthesized through various chemical reactions, highlighting their structural diversity and potential for further modification. For instance, Sanjeevarayappa et al. (2015) describe the synthesis and characterization of a piperazine derivative, including its structural analysis through single-crystal X-ray diffraction and evaluation of its biological activities (Sanjeevarayappa et al., 2015). This research underscores the importance of detailed structural elucidation in understanding the properties of piperazine compounds.

Biological Activities

Piperazine derivatives exhibit a range of biological activities, from antimicrobial to potential therapeutic applications. The study of their antimicrobial and anthelmintic activities demonstrates the potential for these compounds in developing new treatments. For example, Kumara et al. (2017) discuss the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives, providing insight into their reactivity and potential biological applications (Kumara et al., 2017).

Additionally, the exploration of piperazine derivatives as anti-malarial agents showcases the therapeutic potential of these compounds. Cunico et al. (2009) report on the structures and anti-malarial activity of several piperazine derivatives, highlighting the significance of specific structural features for biological activity (Cunico et al., 2009).

properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3.2ClH/c1-18(2,3)23-14-16(21)13-19-9-11-20(12-10-19)15-5-7-17(22-4)8-6-15;;/h5-8,16,21H,9-14H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWISVUZXXAKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)C2=CC=C(C=C2)OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

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